molecular formula C15H20F3N5O2S B10932350 1,5-dimethyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide

1,5-dimethyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide

Cat. No.: B10932350
M. Wt: 391.4 g/mol
InChI Key: PBVQGHYMGYMOHH-UHFFFAOYSA-N
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Description

1,5-DIMETHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound featuring a pyrazole core. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-DIMETHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate diketones with arylhydrazines to form the pyrazole ring . The final sulfonamide group is introduced via sulfonylation reactions using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency and eco-friendliness of the process .

Chemical Reactions Analysis

Types of Reactions

1,5-DIMETHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Bromine, oxygen, dimethyl sulfoxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, sulfonyl chlorides.

Major Products

The major products formed from these reactions include various substituted pyrazoles and sulfonamides, depending on the specific reagents and conditions used .

Scientific Research Applications

1,5-DIMETHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-DIMETHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]PROPYL}-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition of key biological pathways . The sulfonamide group contributes to its solubility and bioavailability .

Properties

Molecular Formula

C15H20F3N5O2S

Molecular Weight

391.4 g/mol

IUPAC Name

1,5-dimethyl-N-[3-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]propyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C15H20F3N5O2S/c1-10-13(9-19-22(10)2)26(24,25)20-7-4-8-23-12-6-3-5-11(12)14(21-23)15(16,17)18/h9,20H,3-8H2,1-2H3

InChI Key

PBVQGHYMGYMOHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)NCCCN2C3=C(CCC3)C(=N2)C(F)(F)F

Origin of Product

United States

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